molecular formula C19H18N4O3 B2905305 methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448060-10-3

methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2905305
CAS No.: 1448060-10-3
M. Wt: 350.378
InChI Key: VZAFVXYPLSUJMA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a pyrazole and pyridine moiety through a carbamoyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with pyridine-2-carbaldehyde and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.

    Linking the Pyrazole to the Benzoate: The pyrazole derivative is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage.

    Esterification: Finally, the esterification of the benzoic acid derivative with methanol under acidic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of any nitro or carbonyl groups.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for diseases involving specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism of action of methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Similar in structure but with variations in the substituents on the pyrazole or pyridine rings.

    Ethyl 4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: An ethyl ester variant with potentially different pharmacokinetic properties.

    4-((2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoic acid: The carboxylic acid form, which may have different solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)15-7-5-14(6-8-15)18(24)21-11-13-23-12-9-17(22-23)16-4-2-3-10-20-16/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAFVXYPLSUJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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